molecular formula C65H108O3 B12795238 Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- CAS No. 64131-28-8

Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-

Cat. No.: B12795238
CAS No.: 64131-28-8
M. Wt: 937.5 g/mol
InChI Key: OQPIHNGDAXSXSZ-UHFFFAOYSA-N
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Description

The compound "Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-" is a highly substituted phenolic derivative characterized by bulky alkyl and hydroxylated aromatic groups. The molecule features a central phenol ring substituted at the 2,6-positions with bis(2-hydroxy-3,5-dinonylphenyl)methyl groups and a nonyl group at the 4-position. Such steric hindrance and hydrophobicity suggest applications as an antioxidant, stabilizer, or specialty chemical intermediate.

Properties

CAS No.

64131-28-8

Molecular Formula

C65H108O3

Molecular Weight

937.5 g/mol

IUPAC Name

2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol

InChI

InChI=1S/C65H108O3/c1-6-11-16-21-26-31-36-41-54-46-57(44-39-34-29-24-19-14-9-4)63(66)59(48-54)52-61-50-56(43-38-33-28-23-18-13-8-3)51-62(65(61)68)53-60-49-55(42-37-32-27-22-17-12-7-2)47-58(64(60)67)45-40-35-30-25-20-15-10-5/h46-51,66-68H,6-45,52-53H2,1-5H3

InChI Key

OQPIHNGDAXSXSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC)O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Alkylation of Phenol Core

  • The initial step involves alkylation of phenol at the 4-position with a nonyl group.
  • This can be achieved via Friedel-Crafts alkylation using nonyl halides (e.g., nonyl bromide) in the presence of Lewis acids such as AlCl3.
  • Control of reaction conditions (temperature, solvent) is critical to avoid polyalkylation or rearrangement.

Introduction of Bis[(2-hydroxy-3,5-dinonylphenyl)methyl] Groups

  • The 2,6-positions of the phenol are functionalized by benzylation with hydroxy-substituted nonylphenylmethyl halides.
  • These benzyl halides are prepared separately by selective hydroxylation and alkylation of phenyl rings.
  • A Mannich reaction variant can be employed where formaldehyde and the hydroxy-nonylphenyl amine or phenol derivatives react with the phenol core to form the bis-substituted product.
  • Reaction conditions favoring selective mono-substitution at each position are optimized to prevent cross-linking or polymerization.

Hydroxylation and Functional Group Control

  • Hydroxyl groups on the phenyl rings are introduced either before or after the benzylation step.
  • Phenolic hydroxylation can be achieved via electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide under acidic or catalytic conditions.
  • Protecting groups (e.g., methyl ethers) may be used during alkylation steps and later removed by demethylation to reveal free hydroxyl groups.

Purification and Characterization

  • The final product is purified by chromatographic techniques such as preparative HPLC or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose Notes
1 Friedel-Crafts Alkylation Phenol + Nonyl bromide + AlCl3, solvent, 0-25°C Introduce 4-nonyl group Control temp to avoid polyalkylation
2 Benzylation / Mannich-type Phenol + Hydroxy-nonylphenylmethyl halide or formaldehyde + amine Attach bis(hydroxy-nonylphenyl)methyl groups at 2,6-positions Use protecting groups if needed
3 Hydroxylation H2O2 or other hydroxylating agents, acidic catalyst Install hydroxy groups on phenyl rings May precede or follow benzylation
4 Deprotection (if used) Demethylation reagents (e.g., BBr3) Reveal free hydroxyl groups Optional depending on protecting groups
5 Purification Chromatography, recrystallization Obtain pure final compound Confirm structure by spectroscopy

Research Findings and Optimization Notes

  • The bulky nonyl substituents increase steric hindrance, requiring careful control of reaction times and temperatures to achieve high regioselectivity.
  • Use of mild Lewis acids and low temperatures in Friedel-Crafts alkylation minimizes side reactions.
  • Mannich-type reactions for bis-substitution are favored for their selectivity and mild conditions.
  • Hydroxylation steps are optimized to avoid over-oxidation or degradation of the alkyl chains.
  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and reaction progress.
  • Scale-up requires attention to solvent choice and reaction kinetics to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antioxidant Applications

Phenolic compounds are widely recognized for their antioxidant properties. The presence of hydroxyl groups in Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl contributes to its ability to scavenge free radicals, which can lead to oxidative stress-related diseases.

Case Studies

  • A study demonstrated that phenolic compounds with similar structures exhibited significant radical scavenging activities. These findings suggest that Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl could be effective in formulations aimed at reducing oxidative stress in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Source
Phenol A25
Phenol B30
Phenol C20
Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl TBDThis study

Antibacterial Properties

The antibacterial properties of phenolic compounds have been extensively studied. Research indicates that compounds with multiple hydroxyl groups can disrupt bacterial cell membranes and inhibit growth.

Case Studies

  • Research involving similar phenolic compounds found significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of cellular integrity and interference with metabolic processes .

Table 2: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis60 µg/mL
Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl TBDThis study

Therapeutic Potential

Emerging research suggests that phenolic compounds may have therapeutic potential beyond their antioxidant and antibacterial properties. They may play a role in the prevention or treatment of chronic diseases such as cancer and cardiovascular diseases.

Case Studies

  • Investigations into the molecular mechanisms of phenolic compounds have shown promise in modulating pathways involved in inflammation and apoptosis. For instance, studies have indicated that these compounds can influence signaling pathways related to cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity by binding to active sites. This leads to the inhibition of microbial growth and the preservation of materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound* Likely C₅₇H₉₂O₃ ~825 (estimated) 2,6-Bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl Bulky dinonylphenyl groups; hydroxyls at 2- and 6-positions enhance polarity
2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol (20073-51-2) C₂₅H₄₆N₂O₅ 454.653 Hydroxyethylamino groups at 2,6-positions Polar substituents improve water solubility; used in HPLC analysis
2,6-Di-tert-butyl-4-nonylphenol (Isonox 232, 4306-88-1) C₂₃H₄₀O 356.56 2,6-Di-tert-butyl groups High steric hindrance; commercial antioxidant
Phenol, 2,6-bis[(4-methylpiperazinyl)methyl]-4-nitro- (95380-45-3) C₁₈H₂₉N₅O₃ 363.45 2,6-Bis(4-methylpiperazinyl)methyl; nitro group Nitro group enhances electrophilicity; potential pharmaceutical applications

*Note: Properties for the target compound are inferred from analogous structures.

Functional and Application Differences

  • Target Compound: Likely functions as a stabilizer or antioxidant due to hindered phenolic structure. The dinonylphenyl groups provide hydrophobicity, making it suitable for non-polar matrices (e.g., polymers, lubricants) .
  • 20073-51-2: Polar hydroxyethylamino groups enable use in analytical chemistry (e.g., HPLC separation) .
  • Isonox 232: Widely used as a thermal and oxidative stabilizer in plastics and fuels due to tert-butyl groups .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound* 20073-51-2 Isonox 232 95380-45-3
LogP (Octanol-Water) ~12 (estimated) 3.82 ~8.5 (estimated) ~2.5 (estimated)
Water Solubility Low Moderate Very Low Moderate
Thermal Stability High Moderate Very High Moderate

Biological Activity

Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- (CAS No. 64131-28-8) is a complex organic compound belonging to the phenolic family. It has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C65H108O3
  • Molecular Weight : 937.5 g/mol
  • IUPAC Name : 2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol

Phenolic compounds often exert their biological effects through various mechanisms:

  • Antioxidant Activity : Phenolic compounds can scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : They may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Cell Membrane Interaction : These compounds can disrupt cellular membranes, leading to altered cell permeability and function.

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- has been studied for its potential to inhibit specific enzymes:

  • Ca2+^{2+} ATPases : Selective inhibition of the secretory pathway Ca2+^{2+} ATPase (SPCA) has been documented. This inhibition affects calcium homeostasis within cells, which is vital for numerous cellular functions .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves apoptosis induction and disruption of cell cycle progression.

Study on Enzyme Inhibition

A study published in PubMed evaluated the selectivity of various phenolic compounds as inhibitors of SPCA compared to SERCA (sarcoplasmic-endoplasmic reticulum Ca2+^{2+} ATPase). Bis-phenol demonstrated a potent inhibitory effect with an IC50_{50} value significantly lower than that for SERCA, indicating its potential as a tool for studying calcium signaling pathways .

Antioxidant Activity Assessment

A recent investigation assessed the antioxidant capacity of several phenolic compounds, including Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-. The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals, suggesting its potential application in preventing oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of SPCA with IC50_{50} = 0.13 μM
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- in academic laboratories?

  • Methodological Answer : Multi-step organic synthesis is typically required due to the compound's steric hindrance and branched alkyl chains. Key steps include:

  • Friedel-Crafts alkylation : To introduce the 2-hydroxy-3,5-dinonylphenyl groups onto the central phenol ring. Use Lewis acids (e.g., AlCl₃) as catalysts .
  • Protection/deprotection strategies : Protect phenolic hydroxyl groups during alkylation to avoid side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups).
  • Purification : Column chromatography with silica gel or HPLC for isolating isomers, as branched alkyl chains may lead to steric isomers .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration. NOESY can resolve spatial proximity of bulky substituents .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing branched vs. linear alkyl chains .
  • X-ray crystallography : For definitive 3D structural elucidation. Use phase-annealing methods (e.g., SHELX-90) to resolve larger structures with atomic precision .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation of phenolic groups.
  • Stability : Monitor via periodic HPLC or TLC. Thermodynamic data (e.g., ΔfH°gas) from NIST for similar branched phenols suggest susceptibility to thermal degradation above 150°C .

Advanced Research Questions

Q. How can computational models be calibrated to resolve discrepancies between experimental and theoretical thermodynamic properties (e.g., ΔfH°gas) for branched phenolic derivatives?

  • Methodological Answer :

  • Benchmarking : Compare experimental data (e.g., NIST’s ΔfH°gas for 2,6-dimethylphenol ) with DFT calculations (B3LYP/6-311+G(d,p)). Adjust basis sets or dispersion corrections to account for van der Waals interactions in bulky alkyl chains.
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) and refine torsional parameters for dinonylphenyl groups .

Q. What strategies are recommended for analyzing environmental persistence and toxicity of this compound in ecological studies?

  • Methodological Answer :

  • Regulatory frameworks : Reference ECHA’s risk assessments for 4-nonylphenol derivatives, which highlight endocrine-disrupting potential and persistence in aquatic systems .
  • Degradation studies : Use LC-MS/MS to track biodegradation products in simulated environments. Compare with data for tris(4-nonylphenyl) phosphite (TNPP), a regulated analog .

Q. How can crystallographic phase annealing improve structural resolution for derivatives with flexible alkyl chains?

  • Methodological Answer :

  • SHELX-90 : Implement simulated annealing to refine phases for larger structures. Negative quartet relations enhance phase extension in low-symmetry space groups .
  • Dynamic disorder modeling : Use TLS (Translation-Libration-Screw) parameters to account for conformational flexibility in dinonyl chains during refinement .

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